molecular formula C8H13ClN2S2 B1380869 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride CAS No. 1864053-25-7

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride

Cat. No.: B1380869
CAS No.: 1864053-25-7
M. Wt: 236.8 g/mol
InChI Key: ZFWMZPRYLDTKOZ-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is a heterocyclic compound that contains both azetidine and thiazole rings

Scientific Research Applications

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride typically involves the following steps:

    Formation of Azetidine Ring:

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reaction: The azetidine and thiazole rings are then coupled via a thiomethylation reaction, where a thiomethyl group is introduced to link the two rings.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azetidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
  • 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
  • 4-(Azetidin-3-yl)benzonitrile hydrochloride

Comparison: 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is unique due to the presence of both azetidine and thiazole rings, which may impart distinct biological activities compared to similar compounds. The combination of these rings can enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWMZPRYLDTKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
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2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride

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